Mc-MMAD

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

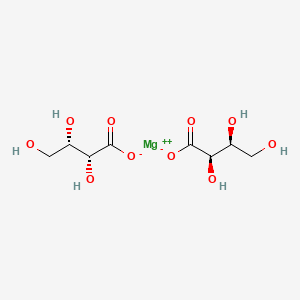

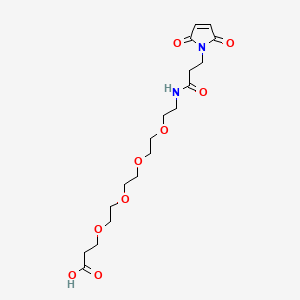

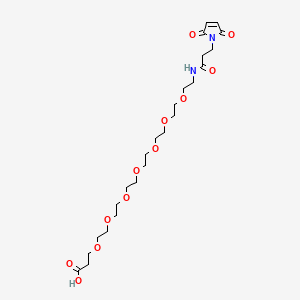

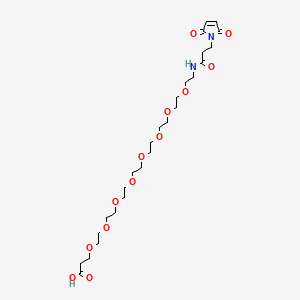

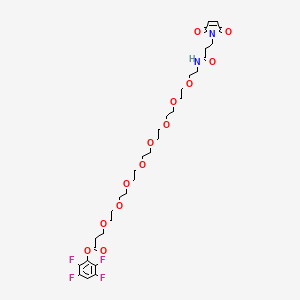

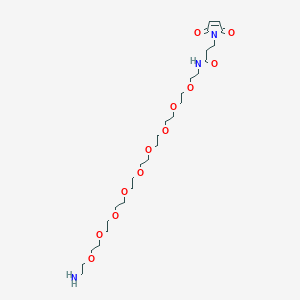

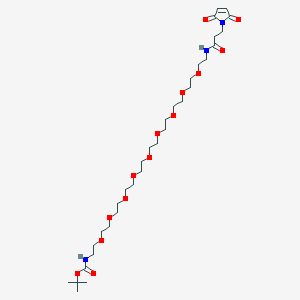

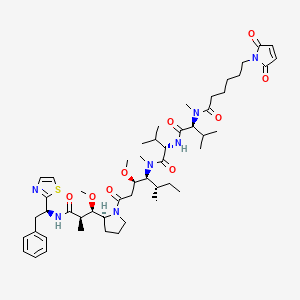

Mc-MMAD is a protective group (maleimidocaproyl)-conjugated Monomethyl auristatin D (MMAD). MMAD is a potent tubulin inhibitor . Mc-MMAD is an agent-linker conjugate for Antibody-Drug Conjugates (ADC) .

Synthesis Analysis

The synthesis of Mc-MMAD involves the conjugation of MMAD with a protective group known as maleimidocaproyl . This has been achieved by a LC–MS/MS analysis using the amino acid linker-drug Cys-Mc-MMAD as an internal standard .Molecular Structure Analysis

The molecular structure of Mc-MMAD is represented by the formula C51H77N7O9S . It is a complex structure that involves a potent tubulin inhibitor (MMAD) conjugated with a protective group (maleimidocaproyl) .Chemical Reactions Analysis

The chemical reactions involving Mc-MMAD are complex and involve the interaction of the compound with biological matrices. A label-free method has been described for the quantification of the Cys-Mc-MMAF metabolite in homogenates of tumor, liver, lung, kidney, and heart .科学的研究の応用

Antibody-Drug Conjugate (ADC) in Cancer Treatment

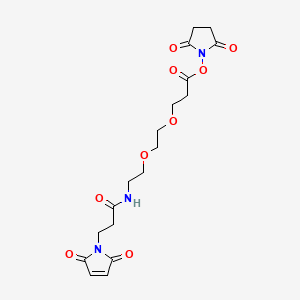

Mc-MMAD is used in the creation of Antibody-Drug Conjugates (ADCs), specifically Anti-HER2 (Trastuzumab)-mc-MMAD ADC . This ADC product is composed of an anti-HER2 antibody (Trastuzumab) conjugated via a Mc linker to MMAD (Trastuzumab-mc-MMAD). It has demonstrated a response in breast, ovarian and lung cancer treatment by a Mechanism of Action (MOA) of Depolymerize Microtubules .

Non-Cleavable Linker in ADCs

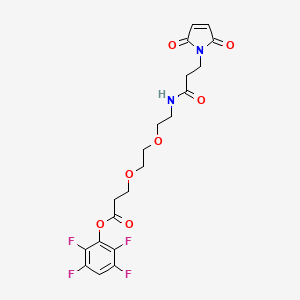

The Mc (maleimidocaproyl) linker used in Trastuzumab-mc-MMAD is a noncleavable linker. This means that linker cleavage and payload release do not depend on the differential properties between the plasma and some cytoplasmic compartments. Instead, the release of the cytotoxic drug is postulated to occur after internalization of the ADC via antigen-mediated endocytosis and delivery to the lysosomal compartment, where the antibody is degraded to the level of amino acids .

Targeting HER2 Overexpressing Cancers

Trastuzumab-Mc-MMAD, an ADC comprised of an anti-HER2 monoclonal antibody (clone Trastuzumab) conjugated via a linker to MMAD (monomethyl auristatin D), is used to target HER2 overexpressing cancers .

Use in Gene Expression Studies

The Anti-HER2 (Trastuzumab)-mc-MMAD ADC is used in gene expression studies. It has been used to study the subcellular location of the human cell line U-251 MG and human cell line A-431 .

Use in Normal Tissue Studies

The Anti-HER2 (Trastuzumab)-mc-MMAD ADC has been used in studies of normal tissue. It has been used to study high expression in the esophagus, weak cytoplasmic positivity in glandular cells of the rectum, moderate cytoplasmic and membranous positivity in urothelial cells of the urinary bladder, and the kidney’s collecting ducts and distal tubules .

Use in RNA Expression Studies

The Anti-HER2 (Trastuzumab)-mc-MMAD ADC has been used in RNA expression studies. It has been used to study RNA cell line category: Group enriched (OE19, SK-BR-3) .

作用機序

Target of Action

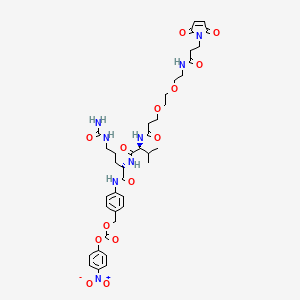

Mc-MMAD is a potent tubulin inhibitor . Tubulin is a globular protein and is the main component of microtubules in cells. Microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and are particularly important in cell division .

Mode of Action

Mc-MMAD acts as an antimitotic agent, inhibiting cell division by blocking the polymerization of tubulin . It is linked to a monoclonal antibody via a linker, forming an antibody-drug conjugate (ADC). The linker is stable in extracellular fluid but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .

Biochemical Pathways

The primary biochemical pathway affected by Mc-MMAD is the polymerization of tubulin. By inhibiting this process, Mc-MMAD disrupts the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest and ultimately cell death .

Result of Action

The result of Mc-MMAD’s action at the cellular level is the inhibition of cell division, leading to cell death. This is due to its disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division .

Safety and Hazards

特性

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64)/t34-,35+,37-,38-,39+,44-,45-,46-,47+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUQLKHIIRUJRZ-PGBUMTRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H77N7O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

964.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mc-MMAD | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。